molecular formula C10H19Cl2N3S B2991373 (4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride CAS No. 2247107-21-5

(4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride

Cat. No.: B2991373
CAS No.: 2247107-21-5
M. Wt: 284.24
InChI Key: RVZOKSRLYZFHDF-UHFFFAOYSA-N
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Description

(4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine dihydrochloride is a synthetic organic compound featuring a 4-methylthiazole ring linked to a piperidine moiety via a methanamine bridge. The dihydrochloride salt form enhances its solubility and stability for pharmaceutical applications. This compound is part of a broader class of thiazole derivatives, which are studied for their biological activities, including antimicrobial and enzyme-modulating properties .

Properties

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S.2ClH/c1-7-6-14-10(13-7)9(11)8-2-4-12-5-3-8;;/h6,8-9,12H,2-5,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZOKSRLYZFHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C2CCNCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The piperidine moiety can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms in the thiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine dihydrochloride is a compound with a thiazole ring and a piperidine moiety that is used in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry As a building block, it is utilized for synthesizing complex molecules.
  • Biology It is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties, making it a candidate for drug development.
  • Medicine It is investigated for potential therapeutic effects, acting on molecular targets to treat various diseases. Studies have demonstrated its antitumor effects, including the inhibition of tumor cell proliferation via the induction of ferroptosis and targeting the KEAP1-NRF2-GPX4 axis.
  • Industry It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Biological Activity
(4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine dihydrochloride has potential biological activities, especially in cancer research and neuropharmacology.

  • Antitumor Activity It inhibits the proliferation of various tumor cell lines and induces ferroptosis, a regulated cell death characterized by iron-dependent lipid peroxidation. The compound increases reactive oxygen species (ROS) levels and malondialdehyde (MDA) production in tumor cells, indicating oxidative stress. It also targets the KEAP1-NRF2-GPX4 axis by binding to NRF2, which inhibits its activity and decreases the expression of protective genes involved in antioxidant defense.
  • Anticonvulsant Activity Thiazole derivatives have displayed anticonvulsant properties .

Mechanism of Action

The mechanism of action of (4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets in the body. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Insights

  • Piperidine vs.
  • Amine Substituents: Ethylenediamine (in N1-(4-methylthiazol-2-yl)ethane-1,2-diamine) provides chelating properties, whereas isopropylamine (in N-[(4-methylthiazol-2-yl)methyl]propan-2-amine) introduces steric bulk, reducing metabolic degradation .
  • Thiazole Methyl Position: Derivatives like [(5-methyl-1,3-thiazol-2-yl)methyl]amine (CAS 1185115-32-5) show how methyl group positioning affects electronic properties and bioactivity .

Biological Activity

The compound (4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine; dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine is characterized by the presence of a thiazole ring and a piperidine moiety. The thiazole ring is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Antitumor Activity

Recent studies have demonstrated that (4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine exhibits significant antitumor effects. For instance:

  • Inhibition of Tumor Cell Proliferation : The compound has been shown to inhibit the proliferation of various tumor cell lines. In vitro assays using MTT and colony formation techniques revealed a marked decrease in cell viability and colony formation in treated cells compared to controls .
  • Mechanism of Action : The underlying mechanism appears to involve the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The compound significantly increased reactive oxygen species (ROS) levels and malondialdehyde (MDA) production in tumor cells, indicating oxidative stress .
  • Molecular Targets : Further investigations identified the KEAP1-NRF2-GPX4 axis as a critical target for the compound's action. By binding to NRF2, (4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine inhibits its activity, leading to decreased expression of protective genes involved in antioxidant defense .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology:

  • Cognitive Enhancement : Studies suggest that derivatives related to this compound may enhance cognitive functions by modulating neurotransmitter systems. The piperidine structure is often associated with improved cognitive performance in animal models .
  • Anticonvulsant Properties : Some thiazole derivatives have demonstrated anticonvulsant activity, which may be relevant for developing treatments for epilepsy or other seizure disorders .

Case Studies

Several case studies illustrate the compound's potential:

  • Study on Tumor Cell Lines : A comprehensive study involving multiple tumor cell lines demonstrated that treatment with (4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine resulted in a dose-dependent reduction in cell viability across all tested lines, with IC50 values indicating potent activity .
  • Animal Models : In vivo studies using murine models have shown that administration of the compound leads to significant tumor regression compared to untreated controls, further supporting its potential as an anticancer agent.

Research Findings Summary

Biological Activity Findings
Tumor Cell Proliferation InhibitionSignificant reduction in viability and colony formation in various cancer cell lines .
Induction of FerroptosisIncreased ROS and MDA levels; decreased expression of NRF2 target genes .
Cognitive Enhancement PotentialModulation of neurotransmitter systems linked to improved cognitive function .
Anticonvulsant ActivitySome derivatives exhibit anticonvulsant properties in animal models .

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